molecular formula C15H19BO4 B12871302 4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid

4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid

Cat. No.: B12871302
M. Wt: 274.12 g/mol
InChI Key: ICXMLTCZJVPPSW-UHFFFAOYSA-N
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Description

4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with an ethoxycarbonyl group and a cyclohexene ring. The unique structure of this compound makes it a valuable reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid primarily involves its role as a boronic acid reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is facilitated by the unique electronic properties of the boronic acid group, which enhances its reactivity and selectivity .

Comparison with Similar Compounds

Uniqueness: 4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid stands out due to its unique combination of functional groups, which provides enhanced reactivity and selectivity in various chemical reactions. The presence of the ethoxycarbonyl group also allows for further functionalization, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C15H19BO4

Molecular Weight

274.12 g/mol

IUPAC Name

[4-(4-ethoxycarbonylcyclohexen-1-yl)phenyl]boronic acid

InChI

InChI=1S/C15H19BO4/c1-2-20-15(17)13-5-3-11(4-6-13)12-7-9-14(10-8-12)16(18)19/h3,7-10,13,18-19H,2,4-6H2,1H3

InChI Key

ICXMLTCZJVPPSW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CCC(CC2)C(=O)OCC)(O)O

Origin of Product

United States

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